1-(4-Fluorophenyl)ethanamine

Catalog No.
S750670
CAS No.
403-40-7
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)ethanamine

CAS Number

403-40-7

Product Name

1-(4-Fluorophenyl)ethanamine

IUPAC Name

1-(4-fluorophenyl)ethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3

InChI Key

QGCLEUGNYRXBMZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N

The origin of 1-(4-Fluorophenyl)ethanamine is not definitively known, but it is believed to have been synthesized sometime in the latter half of the 20th century. Research into this compound is limited due to its potential psychoactive properties [].


Molecular Structure Analysis

The key feature of 1-(4-Fluorophenyl)ethanamine's structure is the presence of a phenethylamine core, which consists of a benzene ring (phenyl) attached to an ethyl chain containing a primary amine group (NH2). The fluorine atom (F) is positioned on the para (fourth) position of the phenyl ring []. This fluorination can affect the compound's electronic properties and potentially its interactions with other molecules.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 1-(4-Fluorophenyl)ethanamine is scarce due to research limitations []. However, based on its structure, it is expected to be a colorless liquid or solid with a boiling point likely above 100°C and poor solubility in water. The presence of the amine group suggests some solubility in organic solvents like ethanol or chloroform.

The mechanism of action of 1-(4-Fluorophenyl)ethanamine is not well understood due to limited research. However, its structural similarity to amphetamine suggests a potential effect on the central nervous system through interactions with neurotransmitters like dopamine and serotonin [].

Medicinal Chemistry

  • Synthesis of bioactive molecules

    1-(4-Fluorophenyl)ethanamine can serve as a building block in the synthesis of various bioactive molecules, including potential drugs. Its presence can influence the properties of the final compound, such as its binding affinity to specific targets. For instance, a study describes its use in the synthesis of novel histamine H₃ receptor antagonists with potential anti-inflammatory properties [].

  • Probe molecule for studying biological processes

    Due to its specific chemical structure, 1-(4-Fluorophenyl)ethanamine can be used as a probe molecule to study various biological processes. By attaching a detectable group (e.g., a fluorescent tag) to the molecule, researchers can track its interactions with specific enzymes or receptors in living cells, providing insights into cellular function [].

Material Science

  • Development of functional materials: The unique properties of 1-(4-Fluorophenyl)ethanamine, such as its ability to form specific interactions with other molecules, can be exploited in the development of functional materials. For example, it has been explored for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and good solvent properties [].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-40-7

Dates

Modify: 2023-08-15

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